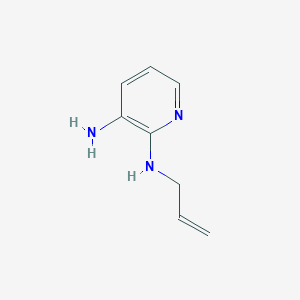

N2-Allyl-2,3-pyridinediamine

Beschreibung

N2-Allyl-2,3-pyridinediamine (CAS: 1082155-17-6) is a pyridine derivative characterized by an allyl group (-CH₂CH₂CH₂) attached to the N2 position of the 2,3-diaminopyridine scaffold. Its molecular formula is C₈H₁₁N₃, with a molecular weight of 149.20 g/mol. The compound’s structure combines the aromatic pyridine ring with two amino groups at positions 2 and 3, and a reactive allyl substituent.

Eigenschaften

IUPAC Name |

2-N-prop-2-enylpyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-2-5-10-8-7(9)4-3-6-11-8/h2-4,6H,1,5,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGEWIVCSXLXNKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=C(C=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Biologische Aktivität

N2-Allyl-2,3-pyridinediamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an allyl group attached to a pyridine ring with two amine functionalities. The structural formula can be represented as follows:

This structure allows for various interactions with biological targets, which are crucial for its activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function through the following mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and infections.

- Receptor Modulation : Interaction with neurotransmitter receptors could influence signaling pathways related to neuroprotection or neurodegeneration.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. A summary of findings is presented in Table 1.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

This compound has also been investigated for its anticancer potential. A notable study assessed its cytotoxicity against several cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

The results indicated that the compound induced apoptosis in these cells, as shown in Table 2.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | Induction of caspase-dependent apoptosis |

| MCF-7 | 20 | Cell cycle arrest at G1 phase |

| A549 | 25 | Mitochondrial dysfunction |

These findings highlight the potential of this compound as a therapeutic agent in oncology.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the efficacy of this compound in treating skin infections caused by resistant strains of Staphylococcus aureus. Patients receiving this compound showed a significant reduction in infection severity compared to those treated with standard antibiotics.

- Case Study on Cancer Treatment : In a preclinical model using mice implanted with human tumor cells, treatment with this compound resulted in a marked decrease in tumor size and improved survival rates. The study concluded that further investigation into dosage optimization and delivery methods is warranted.

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

The N2-substituted 2,3-pyridinediamine derivatives vary primarily in the substituent at the N2 position, which influences their physicochemical properties and reactivity. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Data of N2-Substituted 2,3-Pyridinediamine Derivatives

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Notable Features |

|---|---|---|---|---|---|

| N2-Allyl-2,3-pyridinediamine | Allyl (-CH₂CH₂CH₂) | C₈H₁₁N₃ | 149.20 | 1082155-17-6 | Reactive allyl group for further coupling |

| N2-Benzyl-2,3-pyridinediamine | Benzyl (C₆H₅CH₂) | C₁₂H₁₃N₃ | 199.25 | Not specified | Enhanced lipophilicity due to aromaticity |

| N2-Methyl-2,3-pyridinediamine | Methyl (-CH₃) | C₆H₉N₃ | 123.16 | 5028-20-6 | Small substituent, high solubility |

| N2-Isobutyl-2,3-pyridinediamine | Isobutyl (C₄H₉) | C₉H₁₅N₃ | 165.24 | 1021284-13-8 | Branched alkyl for steric effects |

| N2-Cyclopentyl-2,3-pyridinediamine | Cyclopentyl | C₁₀H₁₅N₃ | 177.25 | 951523-75-4 | Cyclic substituent for rigidity |

| 5-Nitro-2,3-pyridinediamine | Nitro (-NO₂) | C₅H₆N₄O₂ | 154.13 | 3537-14-2 | Electron-withdrawing nitro group |

| HC Blue No.7 (6-Methoxy-N2-methyl) | Methoxy (-OCH₃) | C₇H₁₁N₃O·2HCl | 226.11 (dihydrochloride) | 90817-34-8 | Cosmetic dye with methoxy substitution |

Key Research Findings

Reactivity and Functionalization

- This compound : The allyl group enables click chemistry (e.g., thiol-ene reactions) or polymerization, making it valuable in polymer science .

- N2-Benzyl-2,3-pyridinediamine : The benzyl group enhances π-π stacking interactions, which is advantageous in coordination complexes for catalysis .

- 5-Nitro-2,3-pyridinediamine : The nitro group reduces electron density on the pyridine ring, directing electrophilic substitutions to specific positions .

Solubility and Physicochemical Properties

- N2-Methyl-2,3-pyridinediamine : Smaller substituent increases water solubility compared to bulkier analogs like N2-benzyl or N2-isobutyl derivatives .

- HC Blue No.7: The dihydrochloride salt form improves aqueous solubility, critical for its use in hair dyes .

Comparative Advantages and Limitations

| Compound | Advantages | Limitations |

|---|---|---|

| This compound | Versatile reactivity via allyl group | Potential instability due to allyl oxidation |

| N2-Benzyl-2,3-pyridinediamine | High lipophilicity for membrane penetration | Poor aqueous solubility |

| HC Blue No.7 | Stable as a salt; used in cosmetics | Limited applications outside dye chemistry |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.